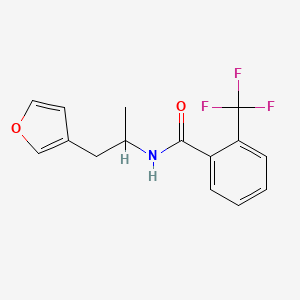

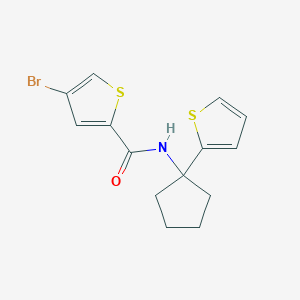

![molecular formula C20H26N4 B2541212 5-(tert-butyl)-N-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900898-53-5](/img/structure/B2541212.png)

5-(tert-butyl)-N-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-(tert-butyl)-N-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolopyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. Pyrazolopyrimidines are heterocyclic compounds that have been explored for their anti-inflammatory, antimicrobial, and receptor antagonist activities .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions, including the formation of intermediates such as iminophosphoranes and carbodiimides, followed by reactions with various amines and alcohols . For instance, the introduction of a tert-butyl group and other substituents onto the pyrazolopyrimidine core can be achieved through solution-phase parallel synthetic methods, which are efficient and can be performed in a parallel fashion to obtain a variety of substituted compounds .

Molecular

Scientific Research Applications

Structural Analysis and Crystallography

Research on similar compounds has revealed insights into their crystal structures and hydrogen bonding patterns. For example, a study on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine showed that it forms chains containing three types of ring through N—H⋯N hydrogen bonds, demonstrating significant interaction patterns that could influence its physical and chemical properties (Portilla et al., 2006).

Synthesis and Biological Activity

The synthesis of structurally related compounds has been studied for their potential biological activities. For instance, derivatives of pyrazolo[1,5-a]pyrimidin-7-amine have been synthesized and evaluated for moderate anticancer activities, showcasing the therapeutic potential of these compounds in medical research (Lu Jiu-fu et al., 2015).

Histamine H4 Receptor Ligands

In the context of pharmaceutical research, 2-aminopyrimidines, structurally related to the compound , have been optimized for potency as histamine H4 receptor (H4R) ligands. These studies indicate the relevance of such compounds in developing treatments for inflammation and pain, underlining the potential for broader pharmacological applications (Altenbach et al., 2008).

Antimicrobial and Antitumor Applications

Enaminones and pyrazolo[1,5-a]pyrimidin derivatives have been synthesized for their potential antimicrobial and antitumor activities. These compounds have shown comparable effects to standard treatments in certain cancer cell lines, highlighting their significance in developing new therapeutic agents (Riyadh, 2011).

Chemical Synthesis and Modification

Research has focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, providing insights into chemical reactions that offer precise modifications of the pyrazolo[1,5-a]pyrimidine core. Such studies are crucial for developing novel compounds with enhanced properties for various applications (Drev et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-tert-butyl-2-methyl-3-phenyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4/c1-13(2)21-17-12-16(20(4,5)6)22-19-18(14(3)23-24(17)19)15-10-8-7-9-11-15/h7-13,21H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOCTQBYIZJGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

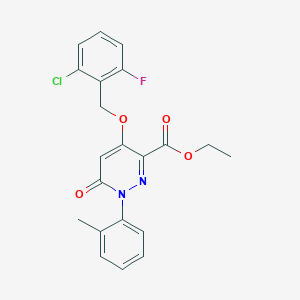

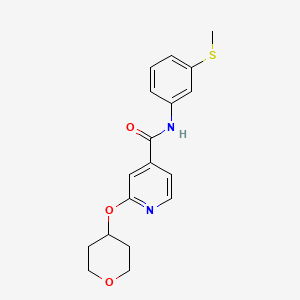

![7-Fluoro-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2541132.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)

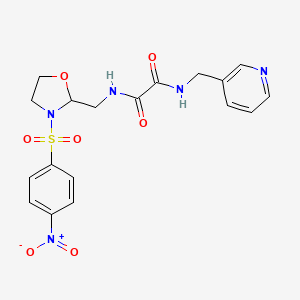

![5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2541135.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541140.png)

![Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2541149.png)

![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)

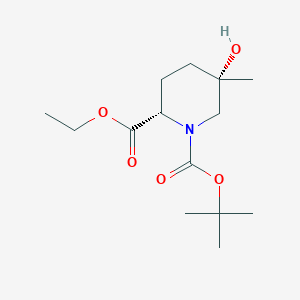

![5-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2541152.png)